(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride
CAS No.: 2241594-33-0
Cat. No.: VC11660296
Molecular Formula: C8H8ClF2NO2
Molecular Weight: 223.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241594-33-0 |
|---|---|
| Molecular Formula | C8H8ClF2NO2 |
| Molecular Weight | 223.60 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2,4-difluorophenyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
| Standard InChI Key | WIXGQKSSYMPCBH-FJXQXJEOSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N.Cl |
| SMILES | C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl |
Introduction
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a chemical compound with the CAS number 1803605-25-5. It is a hydrochloride salt of the amino acid derivative, (S)-2-amino-2-(2,4-difluorophenyl)acetic acid. This compound is classified as a specialty material and is used in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Applications in Research
This compound is primarily used as a reactant in chemical reactions. Its applications span across various scientific fields:
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Chemistry: It serves as a building block for synthesizing complex molecules due to its unique structure.
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Biochemistry: It has been involved in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA).
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Medicinal Chemistry: It could be used in the synthesis of indole derivatives, which exhibit a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Synthesis and Preparation
The synthesis of (S)-2-amino-2-(2,4-difluorophenyl)acetic acid typically involves several key steps, including the formation of the difluorophenyl moiety and the introduction of the amino group. The hydrochloride salt is often prepared by reacting the free base with hydrochloric acid.
Biological Activity and Potential Therapeutic Use
Research indicates that compounds with similar structures to (S)-2-amino-2-(2,4-difluorophenyl)acetic acid exhibit significant biological activity, including enzyme inhibition and receptor binding. The unique structure of this compound may enhance its interaction with specific molecular targets, potentially leading to various biological effects such as anti-inflammatory or anticancer activities.
Safety and Handling
Handling (S)-2-amino-2-(2,4-difluorophenyl)acetic acid hydrochloride requires caution due to its potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H335 (may cause respiratory irritation). Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and P301+P312 (if swallowed, call a poison center or doctor/physician if you feel unwell).
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